Microcosamine A

Description

Contextualization within Piperidine (B6355638) Alkaloid Chemistry

Microcosamine A belongs to the large and diverse family of piperidine alkaloids. nih.govtandfonline.comtandfonline.com These compounds are characterized by a central piperidine ring, a six-membered nitrogen-containing heterocycle. The 2,3,6-trisubstituted piperidine framework is a common structural motif in this class of alkaloids. sci-hub.se Many piperidine alkaloids have been isolated from various natural sources, particularly plants, and exhibit a wide range of biological activities. researchgate.netbeilstein-journals.org

This compound was first isolated from the leaves of Microcos paniculata, a plant used in traditional medicine in South and Southeast Asia. tandfonline.comsci-hub.se Its structure was elucidated using spectroscopic methods, revealing a 2,3,6-trisubstituted piperidine ring with a deca-1E,3E,5E-trienyl side chain. tandfonline.com

Significance of this compound as a Natural Product Scaffold

The structural complexity and biological activity of this compound make it a significant natural product scaffold. nih.govmdpi.comrsc.org A scaffold refers to the core structure of a molecule, which can be chemically modified to create a library of related compounds with diverse properties. mdpi.com The piperidine core of this compound, with its multiple stereocenters and functional groups, provides a rich platform for synthetic modifications aimed at exploring structure-activity relationships. researchgate.net

The presence of a hydroxyl group and a long unsaturated side chain offers opportunities for a variety of chemical transformations, allowing researchers to systematically alter the molecule's properties and investigate their impact on biological targets. rsc.org

Overview of Academic Research Trajectories for this compound

Since its discovery, research on this compound has followed several key trajectories. A primary focus has been on its total synthesis, a challenging endeavor that allows for the unambiguous confirmation of its structure and the production of sufficient quantities for biological evaluation. researchgate.netrsc.org Several research groups have reported successful asymmetric syntheses of this compound, employing various innovative strategies. researchgate.netrsc.orgnih.gov

Another significant area of research has been the investigation of its biological activities. Initial studies revealed that this compound exhibits significant larvicidal activity against Culex quinquefasciatus, the southern house mosquito. nih.govtandfonline.comtandfonline.com Subsequent studies have explored its cytotoxic effects against various cancer cell lines and its activity as a nicotinic acetylcholine (B1216132) receptor antagonist. sci-hub.seacs.orgnih.govcabidigitallibrary.org These findings have spurred further interest in this compound as a potential lead compound for the development of new insecticides and therapeutic agents.

Detailed Research Findings

Isolation and Biological Activity of this compound

| Source Organism | Isolated Compounds | Biological Activity | Reference |

| Microcos paniculata (leaves) | This compound, Microcosamine B | Significant larvicidal activity against Culex quinquefasciatus | nih.govtandfonline.comtandfonline.com |

| Microcos paniculata (stem bark, branches, leaves) | This compound, Microgrewiapines A-C, and others | Cytotoxicity against HT-29 human colon cancer cell line; nicotinic receptor antagonism | acs.orgcabidigitallibrary.org |

| Microcos paniculata (leaves) | This compound, Microcosamine C | Weak cytotoxicity against RAW 264.7 cell line | sci-hub.senih.govtandfonline.com |

Key Synthetic Strategies for this compound

| Starting Materials | Key Reactions | Overall Yield | Reference |

| D-serine and D-methyl lactate (B86563) | Horner-Wadsworth-Emmons reaction, Luche reduction, intramolecular carbamate (B1207046) N-alkylation, Julia-Kocienski olefination | Not specified | rsc.org |

| tert-butyl crotonate | Conjugate addition, enolate oxidation, diastereoselective intramolecular reductive amination | 17% (for N,O-diacetyl derivative) | researchgate.net |

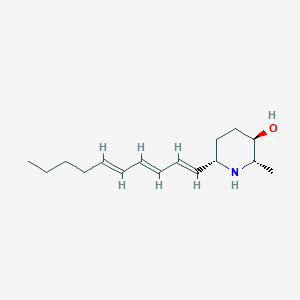

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H27NO |

|---|---|

Molecular Weight |

249.39 g/mol |

IUPAC Name |

(2S,3R,6S)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-2-methylpiperidin-3-ol |

InChI |

InChI=1S/C16H27NO/c1-3-4-5-6-7-8-9-10-11-15-12-13-16(18)14(2)17-15/h6-11,14-18H,3-5,12-13H2,1-2H3/b7-6+,9-8+,11-10+/t14-,15+,16+/m0/s1 |

InChI Key |

LSCWHIBYDGDOLC-CCORAGHZSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1)C)O |

Canonical SMILES |

CCCCC=CC=CC=CC1CCC(C(N1)C)O |

Synonyms |

microcosamine A |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for Microcosamine a

Total Asymmetric Synthesis Approaches

The absolute configuration of Microcosamine A has been a subject of interest, and total synthesis has been instrumental in its unambiguous determination. Two prominent strategies have emerged: one utilizing the chiral pool and another employing chiral aziridine (B145994) precursors.

Chiral Pool Strategy Utilizing D-Serine and D-Methyl Lactate (B86563)

A notable total synthesis of this compound leverages the "chiral pool," a strategy that uses readily available, enantiomerically pure natural products as starting materials. In this approach, D-serine and D-methyl lactate serve as the foundational chiral building blocks. rsc.orgrsc.org This method establishes the stereocenters of the piperidine (B6355638) ring early in the synthetic sequence.

The synthesis commences with the preparation of key fragments derived from D-serine and D-methyl lactate. rsc.org The stereochemistry at the C2 and C6 positions of the final piperidine ring is designed to originate from D-serine, while the hydroxyl group's stereochemistry at C3 is derived from D-methyl lactate. rsc.org This strategic use of chiral precursors is a cornerstone of the synthesis, ensuring the desired absolute configuration of the final product.

Chiral Aziridine-2-Carboxylate (B8329488) Precursor Routes

An alternative and powerful approach to the asymmetric synthesis of (+)-Microcosamine A involves the use of a chiral 1-(α-methylbenzyl)-aziridine-2-carboxylate. acs.orgresearchgate.net This method provides a versatile platform for constructing the piperidine core and has also been applied to the synthesis of related alkaloids like microgrewiapine A. acs.org

The synthesis begins with the chiral aziridine-2-carboxylate, which serves as a linchpin for introducing the necessary stereochemistry. acs.orgresearchgate.net A key sequence in this route involves a one-pot reaction that accomplishes the reductive ring-opening of the aziridine, debenzylation, and subsequent intramolecular N-alkylation to forge the crucial piperidine ring structure. acs.org This efficient cascade of reactions streamlines the synthesis and effectively controls the stereochemical outcome.

Key Reaction Sequences and Stereoselective Transformations

The successful synthesis of this compound relies on a series of carefully chosen and optimized chemical reactions. These transformations are critical for building the carbon skeleton, controlling stereochemistry, and introducing the necessary functional groups.

Horner–Wadsworth–Emmons Reaction Applications

The Horner–Wadsworth–Emmons (HWE) reaction plays a pivotal role in the chiral pool-based synthesis of this compound. rsc.orgresearchgate.net This reaction is employed to construct a key carbon-carbon double bond, linking the fragments derived from D-serine and D-methyl lactate. rsc.org Specifically, an N,O-protected D-serine ester derivative is reacted with a β-keto phosphonate (B1237965), prepared from D-methyl lactate, via an HWE olefination to form an enone intermediate. rsc.orgscispace.com This step is crucial for assembling the backbone of the molecule that will ultimately form the piperidine ring.

The HWE reaction is favored for its ability to generate alkenes with high (E)-selectivity, which is often desirable in complex natural product synthesis. The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone. youtube.com

Luche Reduction in Synthetic Pathways

The stereoselective reduction of a ketone is a critical step in establishing the correct configuration of the hydroxyl group in this compound. The Luche reduction is the method of choice for this transformation in the chiral pool synthesis. rsc.orgresearchgate.net This reaction utilizes sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent. tcichemicals.comchem-station.com

The Luche reduction is highly effective for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, minimizing the competing 1,4-conjugate addition. tcichemicals.comchem-station.com In the synthesis of this compound, the diastereoselective Luche reduction of the enone intermediate, formed via the HWE reaction, sets the crucial C3-hydroxyl stereochemistry. rsc.org The presence of the cerium salt enhances the hardness of the hydride reagent, favoring attack at the hard electrophilic carbonyl carbon. chem-station.com

Intramolecular Carbamate (B1207046) N-Alkylation for Piperidine Ring Formation

The formation of the central piperidine ring is a defining moment in the synthesis of this compound. A key strategy to achieve this is through an intramolecular carbamate N-alkylation. rsc.orgresearchgate.net This cyclization step is a powerful method for constructing the heterocyclic core of the molecule. nih.gov

In the synthetic sequence, a linear precursor containing a carbamate-protected nitrogen and a suitable leaving group is constructed. rsc.org Upon activation, the nitrogen nucleophile attacks the electrophilic carbon, leading to the closure of the six-membered piperidine ring. This intramolecular process is generally efficient and provides good control over the ring-forming reaction. This strategy has been successfully utilized in both the chiral pool and the chiral aziridine approaches to afford the piperidine framework. rsc.orgacs.org

Julia–Kocienski Olefination for Side-Chain Installation

The Julia–Kocienski olefination serves as a critical and powerful method for constructing the triene side-chain characteristic of this compound. rsc.orgresearchgate.net This reaction facilitates the formation of a carbon-carbon double bond by coupling a sulfone derivative with an aldehyde. researchgate.net Its application is particularly valued in complex natural product synthesis due to its reliability and the high degree of stereocontrol it offers, typically yielding the desired (E)-alkene with high selectivity. researchgate.net

In various total syntheses of this compound, this olefination is the key step for appending the unsaturated side chain to the piperidine core. rsc.orgnih.govresearchgate.net A frequently used variant involves a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, which is known to favor the formation of trans-double bonds. researchgate.net The reaction is typically carried out by treating the PT-sulfone and an appropriate aldehyde precursor with a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net

| Parameter | Description |

| Reaction Type | Olefination |

| Reactants | Aldehyde, Heteroaryl Sulfone (e.g., PT-Sulfone) |

| Key Reagent | Strong base (e.g., KHMDS, LiHMDS) |

| Role in Synthesis | Installation of the polyene side-chain. rsc.orgrsc.org |

| Key Outcome | High (E)-stereoselectivity for the newly formed double bond. researchgate.net |

The successful implementation of the Julia-Kocienski olefination has been a cornerstone in multiple synthetic routes, underscoring its effectiveness in assembling key structural elements of this compound. rsc.orgnih.govresearchgate.net

Reductive Aziridine Ring-Opening Methodologies

The introduction of the amine functionality with precise stereochemistry is a pivotal challenge in synthesizing aminosugar compounds like this compound. A successful and elegant strategy to achieve this involves the use of an aziridine intermediate. nih.govresearchgate.netresearchgate.net Aziridines, which are three-membered rings containing a nitrogen atom, are strained structures that can be opened by nucleophiles, providing a powerful method for installing amino groups. researchgate.netsioc-journal.cn

In the synthesis of this compound, a chiral aziridine-2-carboxylate can be used as a key starting material. nih.govresearchgate.net This precursor already contains the necessary carbon backbone and nitrogen atom. The core of the strategy is the reductive ring-opening of the aziridine. nih.govresearchgate.net This key transformation is typically accomplished in a one-pot procedure involving a reducing agent. nih.gov The reaction proceeds with high regioselectivity, with the nucleophilic hydride attacking the less substituted carbon of the aziridine ring. beilstein-journals.org

Crucially, the ring-opening occurs via an SN2-type mechanism, which results in an inversion of stereochemistry at the site of attack. This predictable stereochemical outcome allows for the precise establishment of the required stereocenters in the resulting amino alcohol fragment, which is then elaborated to form the piperidine ring of this compound. nih.govresearchgate.net This methodology has been instrumental in the first total synthesis of several related piperidine alkaloids. nih.gov

| Methodology | Description |

| Key Intermediate | Chiral Aziridine (e.g., 1-(α-methylbenzyl)-aziridine-2-carboxylate). nih.gov |

| Reaction | Reductive ring-opening. nih.gov |

| Significance | Establishes the stereochemistry of the amine-bearing carbon. |

| Mechanism | SN2-type nucleophilic attack with inversion of configuration. |

Enantioselective and Diastereoselective Synthetic Strategies

The asymmetric synthesis of this compound, a molecule with multiple stereogenic centers, demands rigorous control over its three-dimensional structure. researchgate.net Chemists have approached this challenge using a variety of enantioselective and diastereoselective strategies to ensure the correct absolute and relative configurations of the final product.

Enantioselective Approaches: The initial chirality of the molecule is often established using one of two primary methods:

Chiral Pool Synthesis: This strategy utilizes readily available and enantiomerically pure starting materials from nature. For instance, the first asymmetric total synthesis of this compound was accomplished using D-serine and D-methyl lactate as chiral building blocks. rsc.org Another approach successfully employed a chiral 1-(α-methylbenzyl)-aziridine-2-carboxylate, derived from a chiral auxiliary, as the starting point. nih.govresearchgate.net

Asymmetric Catalysis: This powerful technique uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While less commonly cited in the foundational syntheses of this compound itself, related strategies like asymmetric dihydroxylation have been used for analogs. beilstein-journals.org

Diastereoselective Strategies: Once the initial stereocenter is set, subsequent stereocenters are installed with specific relative configurations using diastereoselective reactions.

Substrate Control: Existing stereocenters in a synthetic intermediate can direct the approach of reagents, influencing the stereochemical outcome of subsequent reactions. In one synthesis, an intramolecular reductive amination was used to form the piperidine ring, where the existing stereocenters at C(2) and C(3) controlled the concomitant formation of the C(6) stereocenter. researchgate.net

Reagent Control: The choice of specific reagents can favor the formation of one diastereomer over another. For example, chelation-controlled reductions of ketone intermediates using agents like NaBH4/ZnCl2 can produce specific alcohol stereoisomers with high selectivity. beilstein-journals.orgbeilstein-journals.org

Through the careful orchestration of these strategies, synthetic chemists can navigate the complex stereochemical landscape of this compound to achieve an enantiomerically pure final product. nih.govresearchgate.net

Advancements in this compound Synthetic Efficiency

A key strategy for improving efficiency is the use of a convergent synthesis . libretexts.orgnih.gov Instead of building the molecule in a long, linear fashion, a convergent approach involves preparing key fragments of the molecule independently and then coupling them together at a late stage. nih.gov This has several advantages:

Increased Flexibility: It allows for the modification of individual fragments to create analogues for biological testing without having to repeat the entire synthetic sequence.

In the context of this compound, syntheses have evolved to become more convergent. For example, a common disconnection point is between the piperidine core and the polyene side chain. The piperidine ring and the side-chain sulfone are synthesized via separate, multi-step sequences and then joined in a highly effective Julia–Kocienski olefination reaction. rsc.orgnih.govrsc.org This late-stage coupling is a hallmark of a convergent and efficient strategy.

Structural Elucidation and Absolute Configuration Assignment of Microcosamine a

Spectroscopic Characterization Methodologies

The initial steps in deciphering the molecular architecture of Microcosamine A involved a suite of powerful spectroscopic tools to piece together its connectivity and elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, NOESY)

The structural backbone of this compound was primarily elucidated through an array of Nuclear Magnetic Resonance (NMR) experiments. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provided the initial census of protons and carbon atoms within the molecule. nih.govresearchgate.net For instance, the ¹H NMR spectrum revealed characteristic signals for methine groups, methylene (B1212753) groups, and methyl groups, while the ¹³C NMR spectrum indicated the presence of olefinic carbons and a piperidine (B6355638) ring structure. nih.gov

To connect these individual atoms, two-dimensional (2D) NMR techniques were employed. Correlation Spectroscopy (COSY) experiments established proton-proton coupling networks, allowing for the tracing of adjacent protons. nih.govmdpi.com Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra were crucial in correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively. mdpi.com This network of correlations pieced together the piperidine ring and the attached deca-1′,3′,5′-trienyl side chain. nih.govresearchgate.net

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provided critical information regarding the relative stereochemistry of the molecule. NOESY experiments detect through-space interactions between protons, and the observation of an NOE correlation between H-2 and H-6 indicated that these protons were on the same face of the piperidinol ring. sci-hub.se Analysis of ³J coupling constants from the ¹H NMR spectrum also contributed to assigning the relative configuration of the stereogenic centers. researchgate.netresearchgate.net

Table 1: Selected NMR Spectroscopic Data for this compound

| Position | ¹H NMR (δ, mult., J in Hz) | ¹³C NMR (δ) |

|---|---|---|

| 2 | 1.83 (m) | - |

| 3 | 3.27 (ddd, J=11.2, 10.5, 4.8) | - |

| 6 | 3.44 (m) | - |

| 7' | 2.09 (dt, J=7.2, 6.9) | 32.5 |

| 8' | 1.29-1.38 (m) | 31.4 |

| 9' | 1.29-1.38 (m) | 22.0 |

| 10' | 0.89 (t, J=7.2) | 14.1 |

Note: NMR data can vary slightly depending on the solvent and instrument used. Data presented here is a compilation from available literature. nih.gov

High-Resolution Mass Spectrometry (HR-ESI-MS) in Structure Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) played a pivotal role in establishing the elemental composition of this compound. sci-hub.senih.gov This technique provides a highly accurate mass measurement of the protonated molecule [M+H]⁺. The observed mass is then compared to a calculated mass for a proposed molecular formula. For this compound, the HR-ESI-MS data yielded a molecular formula of C₁₇H₂₉NO, which was consistent with the data obtained from NMR spectroscopy. nih.govnih.gov

Chiroptical Techniques for Absolute Stereochemistry

While NMR and MS can define the connectivity and relative arrangement of atoms, they cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). To determine the absolute stereochemistry of this compound, chiroptical methods were essential.

Specific Rotation Data Analysis and Comparison

Specific rotation is a physical property of chiral compounds that measures the extent to which they rotate plane-polarized light. wikipedia.org The direction and magnitude of this rotation are unique to a specific enantiomer. wikipedia.org By comparing the specific rotation value of the isolated natural this compound with that of synthetically prepared stereoisomers of known absolute configuration, a correlation can be made. researchgate.netacs.org Initial comparisons of specific rotation data for this compound suggested a (2S,3R,6S)-configuration. researchgate.net This method, while powerful, relies on the availability of authentic, stereochemically pure reference compounds. researchgate.net

Table 2: Specific Rotation Data for this compound

| Compound | Specific Rotation [α]D | Concentration (c) | Solvent | Reference |

|---|---|---|---|---|

| Natural Microgrewiapine A | +15.4 | 0.1 | MeOH | nih.gov |

Note: The specific rotation of this compound itself is not explicitly stated in the provided results, but data for the closely related Microgrewiapine A is available and used for comparative purposes in the literature.

Mosher Esterification Procedure for Chiral Center Assignment

The Mosher esterification method is a chemical derivatization technique used to determine the absolute configuration of chiral secondary alcohols. nih.govmdpi.com In this procedure, the alcohol is reacted with both the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric esters. nih.govmdpi.com Subsequent ¹H NMR analysis of these esters reveals characteristic shifts in the signals of protons near the newly formed ester linkage. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined. mdpi.com This method was applied to related alkaloids isolated alongside this compound, such as Microgrewiapine A, to help elucidate the stereochemistry of the piperidine ring system within this family of compounds. nih.gov For Microgrewiapine A, the Mosher ester analysis indicated an R configuration at the C-3 hydroxyl group. nih.gov

Definitive Stereochemical Confirmation through Asymmetric Total Synthesis

The most conclusive method for determining the absolute configuration of a chiral molecule is through its complete chemical synthesis from starting materials of known stereochemistry, a process known as asymmetric total synthesis. researchgate.netrsc.orgrsc.org Several research groups have undertaken the total synthesis of this compound and its stereoisomers. researchgate.netacs.orgrsc.org

These syntheses often employ key stereocontrolling reactions to establish the desired stereocenters at C-2, C-3, and C-6 of the piperidine ring. researchgate.netrsc.org Once the synthetic molecule is obtained, its spectroscopic and chiroptical data are meticulously compared to those of the natural product. The first asymmetric total synthesis of this compound was accomplished using D-serine and D-methyl lactate (B86563) as chiral starting materials. rsc.org The successful synthesis and the matching of the specific rotation data of the synthetic and natural products definitively confirmed the absolute configuration of this compound as (2R,3S,6R). acs.org This rigorous approach not only solidified the structural assignment of this compound but also provided a route for the preparation of this and related alkaloids for further study. nih.gov

Re-evaluation and Correction of Configurational Assignments in Natural Product Literature

The determination of the precise three-dimensional arrangement of atoms in natural products, known as stereochemistry, is a critical aspect of chemical analysis. However, the assignment of absolute configuration can be a challenging endeavor, often leading to revisions and corrections in scientific literature. nih.govscielo.brscielo.br The case of piperidine alkaloids from the plant genus Microcos serves as a compelling example of this scientific process.

This compound is a piperidine alkaloid isolated from the leaves of Microcos paniculata. sci-hub.senih.govacs.org This plant is a large shrub or small tree found in several countries in South and Southeast Asia and has been used in traditional medicine. sci-hub.seresearchgate.net The initial structural elucidation of this compound and its congeners, such as microgrewiapine A and microgrewiapine B, relied on a combination of spectroscopic techniques. researchgate.netresearchgate.net These methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and various one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, are powerful tools for determining the connectivity of atoms within a molecule. sci-hub.senih.govresearchgate.net

However, establishing the absolute configuration of these complex molecules has presented challenges. For instance, in the study of microgrewiapine A, also isolated from Microcos paniculata, conflicting data regarding its absolute configuration emerged. researchgate.net An initial analysis using Mosher's method suggested a (2S, 3R, 6S)-configuration. researchgate.net In contrast, a comparison of its specific rotation data with synthesized samples pointed towards a (2R, 3S, 6R)-configuration, the opposite arrangement in space. researchgate.net This discrepancy highlighted the need for re-isolation and further analysis to definitively resolve the ambiguity. researchgate.net

The structural and stereochemical assignments of this compound and related alkaloids have been further investigated through total synthesis. acs.orgresearchgate.net This process involves the laboratory creation of the molecule from simpler starting materials. By synthesizing the proposed structure and comparing its properties, such as NMR spectra and specific rotation, with those of the natural compound, chemists can confirm or refute the initial assignment. nih.govmdpi.com In the case of this compound, asymmetric total synthesis has been accomplished, which not only confirmed its structure but also its absolute configuration. researchgate.net

These instances of re-evaluation are not uncommon in the field of natural products chemistry. nih.govmdpi.com They underscore the importance of employing multiple analytical methods and the value of total synthesis in unambiguously determining the absolute configuration of chiral molecules. scielo.brscielo.br Such rigorous scientific validation is essential for understanding the biological activity of these compounds and for their potential development into therapeutic agents. mdpi.comnih.gov

The leaves of Microcos paniculata have been found to contain a variety of other chemical constituents, including other alkaloids, flavonoids, triterpenoids, and organic acids. researchgate.netresearchgate.netrjptonline.org The chemical composition can vary depending on the part of the plant. nih.gov For example, the volatile oil from the leaves contains different compounds than those found in the bark.

Molecular Mechanisms and Target Identification of Microcosamine a

Investigation of Molecular Targets and Ligand-Receptor Interactions

Research into the molecular activity of Microcosamine A has pinpointed its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) family. nih.govnih.gov These receptors are ligand-gated ion channels that play critical roles in the central and peripheral nervous systems. mdpi.com The binding of a ligand, such as the endogenous neurotransmitter acetylcholine, typically opens the channel, allowing ion flow and initiating a cellular response. uomustansiriyah.edu.iq this compound interacts with these receptors to inhibit their normal function. nih.govnih.gov

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound functions as an antagonist of nicotinic acetylcholine receptors. nih.govnih.gov An antagonist is a type of ligand that binds to a receptor but does not activate it. Instead, it blocks the receptor, preventing an agonist (a substance that normally activates the receptor) from binding and eliciting a biological response. mdpi.comlitfl.com Studies have demonstrated that this compound exhibits this inhibitory action on specific human nAChR subtypes. nih.govnih.gov This antagonistic activity is a key feature of its molecular profile and the basis for its effects on the nervous system. researchgate.net

Receptor Subtype Selectivity Profiling (e.g., hα3β4, hα4β2 nAChRs)

The nicotinic acetylcholine receptor family is diverse, with numerous subtypes formed by different combinations of protein subunits. unimi.it this compound has been evaluated for its activity against several of these subtypes, notably the human α3β4 (hα3β4) and human α4β2 (hα4β2) nAChRs. nih.govnih.gov These subtypes are prominently expressed in the central and peripheral nervous systems. plos.org

In functional assays, this compound demonstrated inhibitory effects on both hα3β4 and hα4β2 nAChRs. nih.gov Specifically, at a concentration of 20 μM, it was found to inhibit the activity of the hα3β4 receptor by 53.7% and the hα4β2 receptor by 59.0%. nih.gov This indicates a degree of non-selective antagonism between these two major nAChR subtypes. nih.gov

Table 1: Inhibitory Activity of this compound on nAChR Subtypes

This table summarizes the percentage of inhibition by this compound (at 20 μM concentration) on two different human nicotinic acetylcholine receptor (nAChR) subtypes.

| nAChR Subtype | % Inhibition by this compound (20 μM) | Reference |

|---|---|---|

| hα3β4 | 53.7% | nih.gov |

| hα4β2 | 59.0% | nih.gov |

Mechanistic Characterization of Receptor Modulation

Further investigations have sought to define the precise mechanism by which this compound modulates nAChR function. The primary evidence points towards a non-competitive mode of action, a hallmark of allosteric modulation. chemrxiv.orgresearchgate.net

Non-Competitive Antagonism Studies

Non-competitive antagonism occurs when an antagonist binds to a site on the receptor that is different from the agonist's binding site (an allosteric site). uomustansiriyah.edu.iqnumberanalytics.comtrc-p.nl This type of inhibition reduces the maximal response that an agonist can produce, regardless of the agonist's concentration. litfl.comtrc-p.nl This is distinct from competitive antagonism, where the antagonist and agonist vie for the same binding site. numberanalytics.com Studies on compounds structurally related to this compound suggest a non-competitive mechanism, as their inhibitory effects are not overcome by increasing concentrations of the agonist, which is characteristic of binding to an allosteric site rather than the primary (orthosteric) agonist site. chemrxiv.orgresearchgate.net

Allosteric Modulation Concepts

Allosteric modulators are substances that bind to a receptor at a site topographically distinct from the orthosteric site for the endogenous ligand. uomustansiriyah.edu.iqmdpi.com This binding induces a conformational change in the receptor protein, which in turn alters the receptor's affinity for the agonist or its ability to be activated. litfl.com Negative allosteric modulators (NAMs) are a type of allosteric modulator that reduce the activity of the receptor. researchgate.netmdpi.com The non-competitive antagonism exhibited by this compound is consistent with it acting as a NAM. chemrxiv.orgresearchgate.net By binding to an allosteric site, it likely stabilizes a non-functional or desensitized state of the nAChR, thereby inhibiting its function. plos.orgresearchgate.net

Structure Activity Relationship Sar Investigations and Analog Design for Microcosamine a

Systematic Studies on Core Piperidine (B6355638) Scaffold Modifications

The piperidine ring is the central structural motif of Microcosamine A, and its substitution pattern is critical for biological activity. Systematic modifications of this core have provided valuable insights into the SAR of this class of compounds.

Research has focused on the synthesis of various analogs by altering the substituents on the piperidine ring. These studies often involve multi-step synthetic sequences to introduce diverse functional groups and to explore the impact of these changes on the molecule's interaction with its biological targets. beilstein-journals.orgnih.gov The design of these analogs is frequently guided by the desire to probe specific interactions, such as hydrogen bonding or hydrophobic interactions, that may be important for activity. nih.gov

Key modifications to the piperidine scaffold have included alterations at various positions, leading to the generation of a library of analogs. The biological evaluation of these compounds has helped to delineate the structural requirements for activity, highlighting the importance of the substitution pattern on the piperidine ring.

Influence of Stereochemical Variations on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound and its analogs. The specific spatial arrangement of substituents around the chiral centers of the piperidine ring significantly influences the molecule's ability to interact with its biological targets. numberanalytics.comnih.gov

The synthesis of different stereoisomers of this compound and its derivatives has been a key strategy to probe the importance of stereochemistry. acs.orgresearchgate.net For instance, the total synthesis of both enantiomers of related alkaloids has allowed for the assignment of the absolute configuration of the natural products and has revealed that different stereoisomers can exhibit markedly different biological activities. acs.org

These findings underscore the principle that the three-dimensional structure of a molecule is a critical determinant of its biological function. utfpr.edu.br Even subtle changes in stereochemistry can lead to significant differences in potency and selectivity, likely due to altered binding affinity and orientation within the target's active site. nih.gov

| Compound | Stereochemistry | Biological Activity |

| (+)-Microcosamine A | (2R,3S,6R) | Exhibited cytotoxic activities. researchgate.net |

| (-)-Microgrewiapine A | (2S,3R,6S) | Enantiomer of natural microgrewiapine A. beilstein-journals.org |

| (+)-Microgrewiapine A | (2R,3S,6R) | Natural enantiomer with cytotoxic properties. beilstein-journals.orgresearchgate.net |

Impact of Side-Chain Elongation and Functionalization on Target Interaction

The polyene side-chain of this compound is another critical feature that has been the subject of extensive SAR studies. Modifications to the length and functionality of this side-chain can have a profound impact on the molecule's biological profile. rsc.org

The results of these investigations have shown that both the length and the nature of the functional groups on the side-chain are important for activity. This suggests that the side-chain plays a crucial role in anchoring the molecule to its target and in establishing key binding interactions.

Design and Synthesis of this compound Analogs and Derivatives

The insights gained from SAR studies have guided the rational design and synthesis of a variety of this compound analogs and derivatives. These efforts are aimed at developing new compounds with improved potency, selectivity, and drug-like properties. tudelft.nlcmu.edudesign-reuse.com

Rational Design Principles for Modulating Activity

The design of new analogs is based on a set of principles derived from the accumulated SAR data. These principles guide the selection of modifications that are most likely to lead to compounds with desired biological activities. nih.gov For example, if a particular stereochemistry is found to be crucial for activity, synthetic strategies will be designed to produce that specific isomer. nih.gov Similarly, if a certain side-chain length is optimal, efforts will be focused on synthesizing analogs with that feature.

Computational modeling techniques are also increasingly being used to aid in the rational design process. These methods can help to predict how different modifications will affect the molecule's conformation and its interaction with its target, allowing for a more focused and efficient synthetic effort.

Synthesis of N-Oxide Analogues (e.g., Microgrewiapines)

One important class of analogs that has been synthesized is the N-oxide derivatives, such as the microgrewiapines. researchgate.net The synthesis of these compounds often involves the N-methylation of this compound followed by oxidation. acs.org The introduction of the N-oxide functionality can alter the polarity and hydrogen-bonding capacity of the molecule, potentially leading to different biological properties.

The synthesis of microgrewiapine A has been accomplished through various routes, including the reductive N-methylation of synthetic this compound. acs.org These synthetic efforts have also been instrumental in confirming the structure and absolute configuration of these natural products. researchgate.net

Generation of Deoxy and Hydroxy Analogues

The synthesis of deoxy and hydroxy analogues of this compound represents another important avenue of SAR exploration. rsc.org These modifications involve the removal or addition of hydroxyl groups at specific positions on the piperidine ring or the side-chain. beilstein-journals.orgnih.gov

The generation of these analogs allows for a detailed investigation of the role of hydrogen bonding in target recognition and binding. rsc.org For example, the removal of a hydroxyl group can help to determine if it is a critical hydrogen bond donor or acceptor. Conversely, the introduction of a hydroxyl group can be used to probe for potential hydrogen bonding interactions with the target. These studies provide valuable information for the design of more potent and selective inhibitors. acs.org

Biosynthetic Pathways and Natural Occurrence Research

Isolation from Natural Sources (e.g., Microcos paniculata) for Biosynthetic Context

Microcosamine A is a naturally occurring piperidine (B6355638) alkaloid that has been primarily isolated from the plant Microcos paniculata L., a member of the Malvaceae family. sci-hub.seresearchgate.netnih.gov This large shrub or small tree is found in tropical and subtropical regions of South and Southeast Asia. sci-hub.senih.gov In traditional medicine, various parts of M. paniculata, including the leaves, bark, and roots, have been used to treat ailments such as fever, indigestion, and diarrhea. sci-hub.sejetir.org

Phytochemical investigations have revealed that different parts of M. paniculata contain a diverse array of alkaloids, with this compound being a notable constituent of the leaves. sci-hub.seresearchgate.net The isolation process typically involves extraction of the plant material with a solvent like chloroform, followed by chromatographic techniques to separate and purify the individual compounds. nih.gov

The presence of this compound and related alkaloids in M. paniculata suggests they are genuine secondary metabolites produced by the plant. researchgate.net These compounds are believed to play a role in the plant's defense mechanisms against herbivores. nih.gov The specific distribution of different alkaloids within the plant—for instance, this compound in the leaves and other related alkaloids like microgrewiapines in the stem bark and branches—points to a regulated and compartmentalized biosynthesis process. nih.govresearchgate.net

Studies have successfully isolated this compound alongside other known and new alkaloids from M. paniculata. For example, one study reported the isolation of this compound along with a new piperidine alkaloid, Microcosamine C, from the leaves of the plant. sci-hub.senih.gov Another investigation of the stem bark, branches, and leaves yielded this compound, as well as new alkaloids named microgrewiapines A, B, and C. nih.govacs.org

The co-occurrence of these structurally related alkaloids provides a crucial context for understanding the biosynthetic pathways at play. The variations in their structures, often involving different substitution patterns and stereochemistry on the piperidine ring, offer clues about the enzymatic machinery responsible for their formation. nih.gov

Proposed Biosynthetic Origins of this compound and Related Alkaloids

The biosynthesis of piperidine alkaloids, including this compound, is thought to originate from the amino acid lysine (B10760008). nih.govbiorxiv.org The general proposed pathway begins with the decarboxylation of lysine to form cadaverine. nih.gov This is followed by an oxidative deamination of cadaverine, which yields 5-aminopentanal. nih.gov This intermediate then spontaneously cyclizes to form a Δ¹-piperideine ring, a key precursor to the piperidine core. nih.gov

While the specific enzymatic steps leading to this compound have not been fully elucidated, the structural similarities among the alkaloids isolated from Microcos paniculata allow for postulations about their biosynthetic relationships. The core 2,3,6-trisubstituted piperidine skeleton is a common feature among these compounds. sci-hub.senih.gov

The diverse side chains and substitution patterns observed in alkaloids like this compound and the microgrewiapines suggest a series of enzymatic modifications to a common piperidine precursor. These modifications likely involve enzymes such as methyltransferases and oxidases to introduce various functional groups at specific positions on the piperidine ring and the side chain. nih.gov The total synthesis of this compound has been achieved using D-serine and D-methyl lactate (B86563) as starting materials, which provides a chemical route but does not necessarily mirror the biological pathway. rsc.org

The study of alkaloid profiles in different plant parts further supports the idea of a branched biosynthetic pathway. The differential accumulation of this compound in the leaves and microgrewiapines in the stem and branches suggests that the final enzymatic steps in their formation may be tissue-specific. researchgate.net

Enzymatic Transformations in Piperidine Alkaloid Biosynthesis (e.g., N-oxidation, O-methylation considerations)

The structural diversity of piperidine alkaloids from Microcos species points to a variety of enzymatic transformations. beilstein-journals.orgbeilstein-journals.org While specific enzymes from M. paniculata have not been characterized, general knowledge of alkaloid biosynthesis allows for informed hypotheses about the types of reactions involved.

Key enzymatic transformations likely include:

N-methylation: The presence of N-methylated piperidine alkaloids, such as microgrewiapine A, suggests the action of N-methyltransferases. jetir.orgnih.gov These enzymes would transfer a methyl group, likely from S-adenosyl methionine (SAM), to the nitrogen atom of the piperidine ring.

Hydroxylation: The hydroxyl group present on the piperidine ring of this compound and its analogs is likely introduced by hydroxylases, such as cytochrome P450 monooxygenases. nih.gov These enzymes are known to play a crucial role in the functionalization of alkaloid scaffolds.

O-methylation: The methoxy (B1213986) group found in some related alkaloids from Microcos species indicates the activity of O-methyltransferases. ayurwiki.org These enzymes would methylate a hydroxyl group on the piperidine ring or the side chain.

Chain formation and modification: The long polyene side chain of this compound is likely assembled through a polyketide synthase (PKS) or fatty acid synthase (FAS)-like pathway and then attached to the piperidine ring. Subsequent enzymatic modifications, such as reductions and isomerizations, would lead to the final triene structure.

The integration of chemical and enzymatic steps, known as chemo-enzymatic synthesis, is a growing field that leverages the selectivity of enzymes for complex molecular construction. beilstein-journals.orgbeilstein-journals.orgrsc.orgmit.edu Understanding the native enzymatic transformations in Microcos could pave the way for such synthetic approaches to produce these alkaloids and their analogs.

Chemodiversity of Piperidine Alkaloids from Microcos Species

The genus Microcos exhibits a rich chemodiversity of piperidine alkaloids. nih.govscielo.br These compounds share a common 2,3,6-trisubstituted piperidine core but differ in their stereochemistry and the nature of their substituents. sci-hub.senih.gov This structural variety is a hallmark of secondary metabolism in plants and contributes to a wide range of biological activities. scielo.brscielo.br

Several distinct piperidine alkaloids have been isolated from Microcos paniculata alone, showcasing the chemical diversity within a single species. scielo.brscielo.br

| Alkaloid | Plant Part | Reference |

| This compound | Leaves | sci-hub.seresearchgate.netresearchgate.net |

| Microcosamine B | Leaves | researchgate.net |

| Microcosamine C | Leaves | sci-hub.senih.gov |

| Microgrewiapine A | Stem Bark | nih.govresearchgate.net |

| Microgrewiapine B | Branches | nih.govresearchgate.net |

| Microgrewiapine C | Branches | nih.govresearchgate.net |

| N-Methyl-6β-(deca-1',3',5'-trienyl)-3β-methoxy-2β-methylpiperidine | Stem Bark | jetir.orgayurwiki.org |

This diversity arises from the plant's biosynthetic machinery, which can produce a range of related compounds from a common precursor. researchgate.net The specific enzymes present in different tissues can lead to the differential accumulation of these alkaloids throughout the plant. researchgate.net The ecological pressures on the plant, such as herbivory, likely drive the evolution of this chemical diversity as a defense mechanism. nih.gov The study of this chemodiversity not only provides insights into biosynthetic pathways but also offers a valuable source of novel compounds with potential pharmacological applications. scielo.br

Theoretical and Computational Studies of Microcosamine a

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has become a vital tool in chemistry for calculating ground state properties like molecular structure and total energy with a good balance between computational cost and accuracy. mdpi.com In the context of reaction mechanism elucidation, DFT calculations are employed to map potential energy surfaces, identify transition states, and determine the energetics of a chemical reaction, thereby providing a detailed, step-by-step understanding of how reactants are converted into products. coe.edumdpi.com

DFT has been specifically applied to understand the synthesis of Microcosamine A. beilstein-journals.org In studies detailing its total synthesis, DFT quantum chemical calculations were used to investigate key steps of the reaction pathway. beilstein-journals.org By modeling the transition states and intermediates, researchers can rationalize the observed stereoselectivity and reactivity, which is crucial for optimizing synthetic routes to this complex natural product. These computational investigations can reveal the most energetically favorable pathways, explaining why certain bonds form and why specific isomers are produced. pku.edu.cnchemrxiv.org The use of DFT offers insights that are often difficult to obtain through experimental means alone, providing a three-dimensional visualization of the reaction as it proceeds. coe.edu

Table 1: Key Applications of DFT in Studying Reaction Mechanisms

| Application | Description | Relevance to this compound |

|---|---|---|

| Transition State (TS) Identification | Locating the highest energy point along the reaction coordinate. Its structure determines the reaction's feasibility and selectivity. | Used to understand the stereochemical outcome of key bond-forming reactions in the synthesis of this compound. coe.edubeilstein-journals.org |

| Reaction Energy Profile | Calculating the relative energies of reactants, intermediates, transition states, and products to map the entire reaction pathway. | Helps to confirm the proposed synthetic mechanism and identify the rate-determining step. pku.edu.cn |

| Analysis of Molecular Orbitals | Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. | Provides insight into the electrophilic and nucleophilic sites of intermediates in the synthesis. |

| Thermodynamic Calculations | Determining the change in Gibbs free energy (ΔG) to predict the spontaneity and equilibrium position of a reaction. | Confirms the favorability of the synthetic steps leading to the final this compound structure. chemrxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com The fundamental principle is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. mdpi.com QSAR modeling involves calculating molecular descriptors for a set of compounds with known activities, and then using statistical methods to build a model that can predict the activity of new, untested compounds. mdpi.comanalis.com.my

While specific QSAR models developed exclusively for this compound are not prominently detailed in the literature, this approach is a standard and powerful tool in medicinal chemistry for lead optimization. nih.gov For a class of compounds like piperidine (B6355638) alkaloids, a QSAR study would typically involve synthesizing a library of this compound analogs with variations at specific positions. The biological activity of these analogs would be experimentally determined, and this dataset would be used to build a predictive model. The model could then guide the design of new derivatives with potentially enhanced potency or selectivity. researchgate.net The process helps identify which structural features are critical for the desired biological effect. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the distribution of electrons and the ability to participate in electrostatic or charge-transfer interactions. nih.gov |

| Steric / Topological | Molecular weight, Molecular volume, Shape indices, Branching indices | Defines the size, shape, and degree of branching of the molecule, which influences its fit into a receptor binding site. nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient), Molar refractivity | Quantifies the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.gov |

| Hydrogen Bonding | Number of H-bond donors, Number of H-bond acceptors, Polar Surface Area (TPSA) | Indicates the potential for forming hydrogen bonds, which are critical for specific ligand-target recognition. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein target) to form a stable complex. openaccessjournals.comnih.gov The primary goal is to predict the binding mode and affinity, often expressed as a docking score, which helps in identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations are often performed. MD is a computer simulation method for analyzing the physical movements of atoms and molecules over time. wikipedia.orgnih.gov For a ligand-protein complex predicted by docking, an MD simulation can assess its stability and behavior in a simulated physiological environment. ebsco.com It provides insights into how the ligand and protein adjust their conformations upon binding and the persistence of key interactions, such as hydrogen bonds, over a set period. mdpi.com

Computational studies involving this compound have utilized these techniques. researchgate.net Molecular dynamics simulations have been employed to study its behavior and interactions, likely within the binding site of a putative protein target. researchgate.net Such simulations can reveal the key amino acid residues involved in binding this compound and provide a dynamic view of the intermolecular forces that stabilize the complex, information that is invaluable for rational drug design. wikipedia.orgfrontiersin.org

Table 3: Comparison of Molecular Docking and Molecular Dynamics Simulations

| Feature | Molecular Docking | Molecular Dynamics (MD) Simulation |

|---|---|---|

| Primary Goal | Predict the static binding pose and affinity of a ligand in a receptor's active site. nih.gov | Simulate the movement and conformational changes of a ligand-receptor complex over time. ebsco.com |

| Input | 3D structures of the ligand and the receptor. | A starting structure, often the best pose from molecular docking. |

| Output | A set of ranked binding poses and corresponding docking scores (e.g., in kcal/mol). frontiersin.org | A trajectory file showing atomic positions over time; analysis of stability (RMSD), flexibility (RMSF), and interaction energies. mdpi.com |

| Treatment of Flexibility | Often treats the receptor as rigid or with limited flexibility; the ligand is typically flexible. nih.gov | Both ligand and receptor are fully flexible, and the surrounding solvent is often included. wikipedia.org |

| Computational Cost | Relatively fast; suitable for screening large compound libraries (virtual screening). mdpi.com | Computationally intensive; typically used for detailed analysis of a few promising candidates. wikipedia.org |

In Silico Prediction of Activity and Selectivity Profiles

In silico prediction encompasses a wide range of computational methods used to assess the full pharmacological profile of a potential drug candidate before it is synthesized or tested in a lab. nih.gov This includes predicting its biological activity against various targets, its selectivity, and its ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). computabio.comnih.gov These predictions are crucial for prioritizing compounds and identifying potential liabilities early in the drug discovery process. nih.gov

For a compound like this compound, in silico tools can be used to generate a comprehensive profile. Target prediction algorithms can screen the structure of this compound against databases of known protein targets to suggest possible mechanisms of action. nih.gov Concurrently, predictive models for ADMET properties estimate the compound's drug-likeness. researchgate.net For example, models can predict its oral bioavailability, blood-brain barrier penetration, potential for being metabolized by cytochrome P450 enzymes, and likelihood of causing various forms of toxicity. computabio.comajol.info While detailed prediction results for this compound are not publicly available, the application of such methods is a standard step in modern natural product-based drug discovery. japsonline.com The collective data from these predictions help to build a holistic profile of a compound's potential strengths and weaknesses as a therapeutic agent. nih.gov

Table 4: Key ADMET Properties Predicted by In Silico Models

| Property | Description | Importance in Drug Development |

|---|---|---|

| Absorption | Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2). | Determines if a drug can be effectively absorbed into the bloodstream when taken orally. computabio.com |

| Distribution | Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Affects where the drug goes in the body and whether it can reach its intended target (e.g., in the central nervous system). computabio.com |

| Metabolism | Identification of likely sites of metabolism and inhibition or induction of Cytochrome P450 (CYP) enzymes. | Predicts how the drug will be broken down by the body, its potential half-life, and risks of drug-drug interactions. computabio.com |

| Excretion | Prediction of clearance pathways. | Helps to understand how the drug and its metabolites are eliminated from the body. computabio.com |

| Toxicity | Prediction of cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, mutagenicity (Ames test), and general toxicity class. | Assesses the potential for adverse effects and safety risks before any experimental testing. ajol.info |

Future Research Directions and Unresolved Questions

Development of Novel and Efficient Synthetic Strategies

The total synthesis of Microcosamine A has been a subject of significant interest, providing access to the natural product and its stereoisomers for biological evaluation. The first asymmetric total synthesis was accomplished using D-serine and D-methyl lactate (B86563) as chiral starting materials. rsc.orgresearchgate.net This and other reported syntheses have employed a range of powerful chemical reactions to construct the piperidine (B6355638) core and append the triene side chain. rsc.org

Key synthetic strategies have included:

Horner-Wadsworth-Emmons (HWE) Olefination: Utilized for constructing the carbon-carbon double bonds in the polyene side chain. rsc.orgresearchgate.netresearchid.co

Julia-Kocienski Olefination: Another key method for installing the triene side-chain. rsc.orgresearchgate.netresearchgate.net

Intramolecular Reductive Amination: A crucial step for forming the piperidine ring with diastereoselectivity. researchgate.net

Intramolecular Carbamate (B1207046) N-alkylation: An alternative strategy to form the piperidine framework. rsc.orgresearchgate.net

Ireland-Claisen Rearrangement and Asymmetric Michael Addition: Employed in a domino process to set key stereocenters. researchgate.net

| Synthetic Strategy | Key Reactions | Starting Materials | Reference(s) |

| First Asymmetric Total Synthesis | Horner-Wadsworth-Emmons reaction, Luche reduction, Intramolecular carbamate N-alkylation, Julia-Kocienski olefination | D-serine, D-methyl lactate | rsc.org, researchgate.net |

| Asymmetric Synthesis via Reductive Amination | Conjugate addition of a chiral lithium amide, Diastereoselective intramolecular reductive amination | tert-butyl crotonate, (S)-N-benzyl-N-(α-methylbenzyl)amide | researchgate.net |

| Synthesis from Chiral Aziridine (B145994) | Reductive ring-opening of aziridine, Intramolecular N-alkylation, Julia-Kocienski olefination | Chiral 1-(α-methylbenzyl)-aziridine-2-carboxylate | researchgate.net |

Deeper Mechanistic Elucidation at the Atomic and Sub-Cellular Levels

Initial pharmacological studies have identified this compound and its analogs as antagonists of human nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α3β4 and α4β2 subtypes. researchgate.net The structurally related compound KAB-18 has been shown to be a negative allosteric modulator (NAM) of nAChRs, suggesting that it does not compete directly with the endogenous ligand acetylcholine but binds to a distinct allosteric site. nih.gov This non-competitive mechanism is a promising feature, as allosteric modulators can offer therapeutic advantages over competitive ligands. nih.gov

However, the precise binding site of this compound on the nAChR protein remains unknown. Future research should aim to elucidate this interaction at an atomic level. Techniques such as photo-affinity labeling with a probe-derivatized this compound analog, followed by proteomic analysis, could identify the specific subunits or even amino acid residues involved in binding. Furthermore, co-crystallization of the ligand-receptor complex or the use of cryogenic electron microscopy (cryo-EM) would provide the ultimate atomic-resolution picture of the binding mode. Computational docking and molecular dynamics simulations, informed by mutagenesis data, could further refine our understanding of the key intermolecular interactions that govern binding affinity and antagonist activity.

Exploration of Additional or Secondary Biological Targets

Beyond its activity at nAChRs, this compound has demonstrated cytotoxicity against the HT-29 human colon cancer cell line. researchgate.net This raises the question of whether the cytotoxic effect is a direct consequence of nAChR antagonism—as these receptors can be involved in cancer cell proliferation—or if it results from interactions with one or more secondary biological targets. researchgate.netnih.gov

Advanced Analog Design for Mechanistic Probes and Tool Compounds

The synthesis of analogs such as microgrewiapine A (N-methylated) and microgrewiapine B (N-oxidized) has been instrumental in confirming structural assignments and exploring initial SAR. nih.govresearchgate.net However, the potential of analog design extends far beyond this. Future work should focus on creating advanced chemical probes to dissect the mechanism of action of this compound.

This involves the rational design and synthesis of analogs bearing specific functionalities:

Affinity Probes: Analogs equipped with photoreactive groups (e.g., benzophenones, diazirines) and a tag (e.g., biotin, alkyne) for covalent labeling and subsequent identification of the direct biological target(s).

Fluorescent Probes: Analogs tagged with fluorophores to visualize the subcellular localization of this compound in real-time using advanced microscopy techniques, providing insights into its distribution and accumulation within cells.

Minimally Perturbing Analogs: The creation of a library of analogs with systematic modifications to the piperidine core and the triene side chain is essential for building a detailed SAR model. This can help distinguish which structural features are critical for nAChR antagonism versus cytotoxicity.

These tool compounds are indispensable for validating biological targets and for providing a deeper understanding of how this compound functions within a complex cellular environment. nih.gov

Comprehensive Biosynthetic Pathway Delineation

The co-isolation of this compound, microgrewiapine A, and microgrewiapine B from Microcos paniculata suggests a close biosynthetic relationship. nih.gov It has been hypothesized that this compound is the initial product, which then undergoes enzymatic N-methylation to yield microgrewiapine A, followed by enzymatic N-oxidation to form microgrewiapine B. nih.gov This proposed sequence provides a logical framework for the production of these related alkaloids within the plant.

While this compound is classified as a piperidine alkaloid, likely derived from lysine (B10760008), the specific enzymatic steps and genetic machinery responsible for its assembly are completely unknown. naturalproducts.netresearchgate.net Future research should focus on a full delineation of this pathway. A combination of isotope labeling studies, transcriptomic analysis of M. paniculata tissues, and heterologous expression of candidate genes in model organisms (like E. coli or yeast) will be required to identify and characterize the enzymes involved. Unraveling the biosynthesis will not only provide fundamental knowledge but could also enable the bio-engineering of microorganisms for sustainable production of this compound and its analogs.

Integration of Multi-Omics Data in Chemical Biology Studies

To achieve a holistic understanding of the cellular response to this compound, future studies must move beyond single-endpoint assays and embrace systems-level approaches. The integration of multiple "omics" datasets—such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels)—can provide an unbiased, global view of the biological perturbations caused by the compound. mdpi.comfrontiersin.org

For example, treating HT-29 colon cancer cells with this compound and analyzing the resulting changes in the transcriptome and proteome could reveal entire signaling pathways that are modulated by the compound, downstream of its initial binding event(s). frontiersin.org Metabolomic profiling could uncover shifts in cellular metabolism, identifying metabolic vulnerabilities that are induced by the alkaloid. Integrating these multi-omics datasets can help connect the initial drug-target interaction to the ultimate cellular phenotype (e.g., apoptosis, cell cycle arrest), reveal mechanisms of potential resistance, and identify novel biomarkers to predict cellular sensitivity. mdpi.com Such a systems chemical biology approach is essential for fully contextualizing the action of this compound and unlocking its therapeutic potential.

Q & A

Basic Research Questions

Q. How can researchers identify literature gaps to formulate focused research questions on Microcosamine A?

- Methodological Answer : Begin with a systematic review of alkaloid chemistry and aziridine-derived compounds, prioritizing databases like PubMed and Web of Science. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions (e.g., "What synthetic pathways yield this compound compared to structurally similar alkaloids?"). Tools like COSMOS-E guidance recommend combining content expertise with methodological rigor to narrow questions . Avoid broad inquiries; instead, focus on unresolved challenges in stereochemical control or yield optimization .

Q. What experimental design principles are critical for initial characterization of this compound?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Isolation : Use high-performance liquid chromatography (HPLC) with UV/Vis and mass spectrometry for purity validation.

- Structural Elucidation : Combine NMR (1H, 13C, 2D-COSY) and X-ray crystallography.

- Reproducibility : Document protocols in the main manuscript (≤5 compounds) and supplementary materials for extended datasets . Reference known alkaloid synthesis methods to benchmark novel steps .

Q. How should researchers address conflicting spectroscopic data during structural validation?

- Methodological Answer : Apply root-cause analysis:

- Step 1 : Verify instrument calibration and sample purity (e.g., via melting point or HPLC retention time).

- Step 2 : Compare data with published spectra of analogous compounds (e.g., Microgrewiapine A).

- Step 3 : Use computational tools (DFT simulations) to predict NMR shifts and resolve ambiguities. Contradictions often arise from conformational flexibility or solvent effects .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

- Methodological Answer :

- Iterative Optimization : Use Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). For example, aziridine ring-opening steps may require chiral auxiliaries to enhance enantioselectivity .

- In Situ Monitoring : Employ techniques like FT-IR or reaction calorimetry to identify rate-limiting steps.

- Scale-Up Challenges : Pilot small batches (10–100 mg) to assess reproducibility before gram-scale synthesis. Document deviations in supplementary materials .

Q. How can researchers reconcile discrepancies between in vitro bioactivity and computational predictions for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate molecular docking results with SPR (surface plasmon resonance) binding assays.

- Assay Conditions : Control variables like buffer pH, temperature, and protein concentration. For instance, false negatives may arise from aggregation-prone compounds.

- Mechanistic Studies : Use isotopic labeling (e.g., 13C-tracking) to verify metabolic pathways. Contradictions often highlight overlooked off-target effects .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism.

- Outlier Handling : Apply Grubbs’ test to exclude anomalous datapoints (e.g., due to compound degradation).

- Meta-Analysis : Pool results from independent labs using random-effects models to assess heterogeneity .

Methodological Guidance for Publication

Q. How to structure a manuscript highlighting the novelty of this compound synthesis?

- Answer : Adhere to the Journal of Materials Chemistry A abstract guidelines:

- Problem Statement : Emphasize limitations in existing aziridine functionalization methods.

- Methodology : Detail asymmetric catalysis or photoredox strategies.

- Data Presentation : Include a comparative table of yields, enantiomeric excess (ee%), and reaction times vs. prior methods. Avoid excessive chemical structures in figures; use schematics for key steps .

Q. What ethical considerations apply when replicating patented synthesis protocols for this compound?

- Answer :

- Licensing : Verify patent status (e.g., USPTO, Espacenet) and seek institutional legal counsel for academic-use exemptions.

- Citation Ethics : Acknowledge foundational methods even if modified.

- Data Sharing : Deposit raw spectral data in repositories like Figshare with DOI links .

Tables for Quick Reference

Table 1 : Key Spectroscopic Data for this compound

| Technique | Observed Value | Reference Compound (Δ ppm) |

|---|---|---|

| 1H NMR (500 MHz) | δ 3.82 (q, J=6.5 Hz) | δ 3.79 (Microgrewiapine A) |

| 13C NMR | δ 172.1 (C=O) | δ 171.8 (Aziridine analogs) |

| HRMS (ESI+) | m/z 309.1452 [M+H]+ | Calculated: 309.1448 |

Table 2 : Yield Optimization via DoE (Representative Example)

| Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) | ee% |

|---|---|---|---|---|

| 5 | 25 | CH₂Cl₂ | 62 | 88 |

| 10 | 40 | THF | 78 | 92 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.